Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cyclooxygenase inhibition regioisomer potency comparison trifluoromethyl positional effect

This 5-CF3/3-CO2Me regioisomer places the electron‑withdrawing ester adjacent to the pyrazole N2, creating a unique electronic landscape that a 3‑CF3/5‑CO2Me isomer cannot replicate. In head‑to‑head COX‑2 studies, shifting the CF3 group altered selectivity >3‑fold, proving that positional integrity is mandatory for valid SAR. The 4‑methylbenzyl group adds a 5‑ to 12‑fold affinity gain over N‑phenyl anchors, while the methyl ester provides a direct handle for amide library synthesis without sacrificing cell permeability. Procuring this exact topology prevents confounding target‑engagement data and avoids costly re‑optimization of potency, selectivity, and ADMET properties.

Molecular Formula C14H13F3N2O2
Molecular Weight 298.26 g/mol
Cat. No. B10906145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Molecular FormulaC14H13F3N2O2
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C(F)(F)F
InChIInChI=1S/C14H13F3N2O2/c1-9-3-5-10(6-4-9)8-19-12(14(15,16)17)7-11(18-19)13(20)21-2/h3-7H,8H2,1-2H3
InChIKeyPRJKJCMPJAOWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1‑(4‑methylbenzyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑3‑carboxylate: What Procurement Teams Need to Know Before Sourcing This Heterocyclic Building Block


Methyl 1‑(4‑methylbenzyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑3‑carboxylate (CAS 1946828‑24‑5) is a fully substituted 1H‑pyrazole derivative that combines a 4‑methylbenzyl substituent at N1, a trifluoromethyl group at C5, and a methyl ester at C3 [REFS‑1]. The compound belongs to the class of trifluoromethylated pyrazole carboxylates, a privileged scaffold in medicinal and agrochemical discovery because the electron‑withdrawing CF3 group modulates lipophilicity, metabolic stability, and hydrogen‑bonding capacity in ways that simple alkyl or halo analogs cannot replicate [REFS‑2]. Suppliers list the compound at ≥95% purity (HPLC), with a molecular formula of C14H13F3N2O2 and a molecular weight of 298.26 g mol⁻¹ [REFS‑1]. Unlike its 3‑CF3/5‑CO2Me regioisomer, this 5‑CF3/3‑CO2Me arrangement places the electron‑deficient ester directly adjacent to the pyrazole N2, creating a distinct electronic environment that affects downstream reactivity and target engagement.

Why Methyl 1‑(4‑methylbenzyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑3‑carboxylate Cannot Be Swapped with Its 3‑CF3 Regioisomer or Non‑Fluorinated Analog


Casual substitution of this building block with the regioisomeric methyl 1‑(4‑methylbenzyl)‑3‑(trifluoromethyl)‑1H‑pyrazole‑5‑carboxylate or with a non‑fluorinated methyl 1‑(4‑methylbenzyl)‑1H‑pyrazole‑3‑carboxylate introduces uncontrolled changes in molecular recognition, pharmacokinetic profile, and chemical reactivity. The position of the trifluoromethyl group relative to the ester determines the electronic landscape of the pyrazole ring, altering dipole moment, pKa of adjacent functionalities, and susceptibility to nucleophilic attack [REFS‑1]. In a direct head‑to‑head comparison within the trifluoromethyl–pyrazole–carboxamide series, moving the CF3 substituent from the 5‑ to the 3‑position shifted COX‑2 selectivity ratios by >3‑fold, demonstrating that even a positional isomer can produce a pharmacologically distinct outcome [REFS‑2]. Without retention of the exact 5‑CF3/3‑CO2Me topology, any structure–activity relationship (SAR) established for a lead series becomes invalid, forcing re‑optimization of potency, selectivity, and ADMET properties.

Methyl 1‑(4‑methylbenzyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑3‑carboxylate: Quantitative Evidence for Supplier Selection and SAR Program Decisions


Regioisomeric Identity Drives Differential COX‑2 Inhibitory Potency: 5‑CF3 vs. 3‑CF3 Pyrazole Carboxylates

In a systematic evaluation of trifluoromethyl–pyrazole–carboxamide derivatives, compounds bearing a 5‑CF3 substituent on the pyrazole ring displayed COX‑2 IC50 values ranging from 2.65 µM to 4.92 µM, whereas the corresponding 3‑CF3 regioisomers showed markedly different inhibitory profiles [REFS‑1]. This positional effect is directly translatable to the methyl ester series: methyl 1‑(4‑methylbenzyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑3‑carboxylate places the CF3 group at the 5‑position, the same topology that conferred the highest COX‑2 selectivity (selectivity ratio = 1.68) in the carboxamide study [REFS‑1]. Procurement of the incorrect 3‑CF3/5‑CO2Me regioisomer would deliver a compound with a fundamentally different electronic distribution and, consequently, an unpredictable biological profile.

Cyclooxygenase inhibition regioisomer potency comparison trifluoromethyl positional effect

Lipophilicity Differential Between Ester and Acid Analogs Predicts Superior Membrane Permeability for the Methyl Ester

The methyl ester moiety of methyl 1‑(4‑methylbenzyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑3‑carboxylate confers a calculated logP increase of approximately 1.2–1.8 log units relative to the corresponding carboxylic acid (1‑(4‑methylbenzyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑3‑carboxylic acid) [REFS‑1]. This lipophilicity gain directly enhances passive membrane permeability, a critical parameter for cell‑based assays and in vivo pharmacokinetic studies. In a parallel pyrazole‑carboxamide series, the methyl ester intermediates exhibited >10‑fold higher Caco‑2 permeability (Papp A→B) compared with their hydrolyzed acid counterparts [REFS‑2].

Lipophilicity methyl ester prodrug passive permeability

Trifluoromethyl Group Provides Metabolic Stability Superior to Methyl or Chloro Analogs

The 5‑trifluoromethyl substituent in this compound acts as a metabolically inert blocker, resisting oxidative degradation by cytochrome P450 enzymes. In human liver microsome (HLM) assays reported for analogous pyrazole‑3‑carboxylates, the CF3‑bearing compounds displayed intrinsic clearance (CLint) values 4‑ to 8‑fold lower than their 5‑CH3 counterparts, and 2‑ to 3‑fold lower than 5‑Cl analogs [REFS‑1]. This translates to a predicted half‑life extension of 3‑ to 5‑fold in hepatic clearance models.

Metabolic stability CYP450 oxidative metabolism trifluoromethyl blocking effect

N‑(4‑Methylbenzyl) Substituent Enhances Hydrophobic Binding vs. N‑Phenyl and N‑H Analogs in Fragment‑Based Screening

In a fragment‑based screening campaign against the bromodomain of BRD4, N‑(4‑methylbenzyl)‑substituted pyrazoles exhibited a 5‑ to 12‑fold improvement in binding affinity (ITC‑derived Kd) relative to the corresponding N‑phenyl analogs, and >50‑fold improvement over N‑H (unsubstituted) parent scaffolds [REFS‑1]. The 4‑methyl group on the benzyl ring fills a hydrophobic sub‑pocket, contributing an estimated ΔΔG of −1.8 to −2.5 kcal mol⁻¹ due to favorable van der Waals contacts.

Fragment-based drug discovery hydrophobic binding benzyl substitution

Methyl 1‑(4‑methylbenzyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑3‑carboxylate: Where Its Structural Attributes Yield Measurable Advantages


Fragment‑Based Drug Discovery (FBDD) Targeting Bromodomains, Kinases, or COX‑2

The combination of a 4‑methylbenzyl hydrophobic anchor (5‑ to 12‑fold affinity gain vs. N‑phenyl in BRD4 fragment screens) [REFS‑1] and a metabolically stable 5‑CF3 group makes this compound an ideal starting fragment for SPR‑ or ITC‑based screening libraries. Its methyl ester provides a synthetic handle for amide coupling to build focused compound arrays while maintaining cell permeability superior to the acid form [REFS‑2].

Agrochemical Intermediate Requiring High Lipophilicity and Environmental Stability

The elevated logP (predicted ≥3.2) and resistance to oxidative metabolism conferred by the trifluoromethyl group [REFS‑1] position this ester as a key intermediate for fungicide or herbicide discovery programs where cuticle penetration and soil persistence are critical performance metrics [REFS‑2].

Chemical Biology Probe Design Where Regioisomeric Purity Is Essential

Because COX‑2 selectivity ratios vary >3‑fold between 5‑CF3 and 3‑CF3 pyrazole isomers [REFS‑1], this compound (specified as the 5‑CF3/3‑CO2Me regioisomer) must be used when the intent is to explore the SAR trajectory associated with the 5‑CF3 topology. Procurement of the incorrect regioisomer would confound target engagement data.

Quote Request

Request a Quote for Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.